4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3Alcohol
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Overview
Description
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is a deuterated derivative of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This compound is notable for its use as a metabolite marker in human exposure studies, particularly in relation to pyrethroid pesticides . The presence of deuterium atoms in the compound enhances its utility in various scientific research applications, including environmental analysis and pesticide/herbicide metabolite standards .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The process is designed to be scalable, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes .
Chemical Reactions Analysis
Types of Reactions
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol involves its interaction with specific molecular targets and pathways. As a metabolite of pyrethroid pesticides, it can be used to study the metabolic pathways and the effects of these pesticides on biological systems . The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluoro-4-methoxymethylbenzyl alcohol
- 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol
Uniqueness
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is unique due to the presence of deuterium atoms, which enhance its stability and utility in research applications. This deuterated form allows for more accurate tracking and analysis in metabolic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3/i1D3 |
InChI Key |
YFHZSPDQKWFAPH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)CO)F)F |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CO)F)F |
Origin of Product |
United States |
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